3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1093060-49-1
VCID: VC2287303
InChI: InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
SMILES: CC1=C(NN=C1N)C2=CC=C(C=C2)Cl
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

CAS No.: 1093060-49-1

Cat. No.: VC2287303

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine - 1093060-49-1

Specification

CAS No. 1093060-49-1
Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Standard InChI Key CFRKMAJPPYXCPT-UHFFFAOYSA-N
SMILES CC1=C(NN=C1N)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=C(NN=C1N)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

The molecular structure of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine consists of a pyrazole core with three key substituents:

  • A 4-chlorophenyl group at position 3

  • A methyl group at position 4

  • An amine group at position 5

This arrangement creates a molecule with unique chemical and physical properties that contribute to its potential biological activities.

Structural Features

The pyrazole ring serves as the core structure, providing aromaticity and stability to the compound. The strategic positioning of the substituents creates distinct electronic and steric effects:

  • The 4-chlorophenyl group at position 3 enhances lipophilicity and provides potential binding interactions with biological targets through π-π stacking and halogen bonding.

  • The methyl group at position 4 introduces steric effects that can influence the compound's conformation and reactivity.

  • The amine group at position 5, being electron-donating, affects the electron density of the pyrazole ring and offers hydrogen bonding capabilities.

Similar pyrazole derivatives, such as 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, have demonstrated significant biological activities, suggesting potential for this compound as well.

Physical and Chemical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, the following physical and chemical properties can be anticipated for 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC10H10ClN3Structural analysis
Molecular Weight207.66 g/molCalculated from formula
Physical StateCrystalline solidCommon for similar pyrazoles
SolubilitySparingly soluble in water; soluble in organic solventsBased on structural features
Log P~2.5-3.0Predicted from chlorophenyl and methyl groups
pKa~8-9 (pyrazole NH)Typical for pyrazole derivatives
Melting Point180-220°CRange observed in similar compounds

The presence of the chlorophenyl group contributes significantly to the compound's lipophilicity, while the amine moiety provides hydrogen bond donor capabilities that may influence solubility and interactions with biological systems.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine likely involves multi-step pathways similar to those employed for structurally related pyrazole derivatives.

Classical Synthetic Routes

Several synthetic strategies can be employed to access this compound:

  • Cyclization of hydrazine derivatives with appropriate β-dicarbonyl compounds containing the required substituents.

  • Step-wise construction of the pyrazole ring with subsequent introduction of functional groups.

  • Modification of pre-existing pyrazole scaffolds through strategic functionalization reactions.

Similar pyrazole derivatives have been synthesized through the reaction of appropriately substituted benzaldehydes with hydrazine hydrate, followed by cyclization with β-ketoesters to form the pyrazole core.

Modern Synthetic Approaches

Contemporary synthetic methods offer advantages in terms of efficiency, yield, and selectivity:

Synthetic MethodAdvantagesPotential Yield
Microwave-assisted synthesisReduced reaction time, higher yields75-85%
One-pot multicomponent reactionsSimplified procedure, fewer isolation steps60-75%
Metal-catalyzed cross-couplingSelective introduction of chlorophenyl group70-80%
Green chemistry approachesReduced environmental impact, sustainable65-75%

Microwave-assisted synthesis has proven particularly effective for pyrazole derivatives, with studies showing significantly reduced reaction times while maintaining or improving yields compared to conventional heating methods.

Purification and Characterization

Following synthesis, purification typically involves:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using optimized mobile phases

  • In some cases, preparative HPLC for high-purity requirements

Characterization would utilize multiple analytical techniques, with X-ray crystallography being particularly valuable for confirming the exact structural arrangement and intermolecular interactions. NMR spectroscopy would reveal characteristic signals for the methyl group (typically at δ 2.0-2.5 ppm), while the amine protons would appear at δ 4.5-5.5 ppm.

Chemical Reactivity

The reactivity profile of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is dictated by its functional groups and electron distribution.

Reactivity of the Amine Group

The primary amine at position 5 represents a key reactive site:

  • Acylation with acid chlorides or anhydrides to produce amides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic addition to electrophiles

  • Diazotization reactions to form diazonium salts

These transformations can be utilized to generate libraries of derivatives with potentially enhanced biological activities.

Reactivity of the Pyrazole Ring

The pyrazole core exhibits characteristic heterocyclic reactivity:

  • N-alkylation of the pyrazole nitrogen (regioselectivity challenges may exist)

  • Limited electrophilic aromatic substitution due to the electron-withdrawing effect of the chlorophenyl group

  • Metalation reactions under specific conditions

  • Oxidation reactions affecting the pyrazole ring

Reactions Involving the Chlorophenyl Group

The 4-chlorophenyl moiety provides opportunities for further functionalization:

  • Nucleophilic aromatic substitution of the chlorine atom

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira)

  • Directed ortho-metalation followed by functionalization

These reaction pathways align with those observed for related compounds like 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, which undergoes various types of reactions including oxidation, reduction, and substitution reactions.

Biological Activities

Based on the structural features and comparison with similar pyrazole derivatives, 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine potentially exhibits diverse biological activities.

Antimicrobial Properties

Pyrazole derivatives containing chlorophenyl substituents have demonstrated significant antimicrobial activities:

Type of ActivityPotential MechanismComparative Efficacy
AntibacterialCell membrane disruption, enzyme inhibitionModerate to high against gram-positive bacteria
AntifungalErgosterol biosynthesis inhibitionModerate activity against Candida species
AntiparasiticMultiple targets including metabolic enzymesVariable activity depending on parasite type

Research indicates that pyrazole derivatives with chlorophenyl substituents can disrupt bacterial cell membranes and inhibit microbial growth rates, suggesting similar potential for this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives often involve:

  • Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β)

  • Reduction of nitric oxide synthase activity

  • Modulation of NF-κB signaling pathways

Similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha, which play significant roles in inflammatory responses.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) provides insights into how each structural component contributes to the biological activities of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Role of the Pyrazole Core

The pyrazole heterocycle serves as a privileged scaffold in medicinal chemistry due to:

  • Its ability to participate in hydrogen bonding through the NH group

  • Its appropriate size and geometry for binding to various protein pockets

  • Its metabolic stability compared to other heterocycles

Influence of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent at position 3 significantly impacts biological activity:

  • Enhances lipophilicity, improving membrane permeability

  • Provides potential for halogen bonding with target proteins

  • Influences the compound's electronic properties

  • May enhance metabolic stability by blocking potential oxidation sites

Studies on similar compounds indicate that electron-withdrawing groups like chlorine often enhance biological activity by improving target binding.

Effect of the Methyl Group

The methyl group at position 4 contributes to the compound's properties and activities through:

  • Steric effects that influence molecular conformation

  • Electron-donating properties affecting electron density in the pyrazole ring

  • Potential hydrophobic interactions with target binding sites

  • Blockage of potential metabolic sites

Contribution of the Amine Group

The amine functionality at position 5 is crucial for:

  • Hydrogen bond donation to target proteins

  • Improving aqueous solubility

  • Providing a site for further derivatization

  • Potentially interacting with acidic residues in binding pockets

Analytical Characterization

Comprehensive characterization of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine requires multiple complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal:

  • The methyl group protons (singlet at approximately δ 2.0-2.5 ppm)

  • The aromatic protons of the 4-chlorophenyl group (two doublets forming an AA'BB' system)

  • The NH proton of the pyrazole ring (broad singlet)

  • The NH2 protons (broad singlet at approximately δ 4.5-5.5 ppm)

13C NMR would show characteristic signals for the pyrazole carbons, the methyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretching of the primary amine (3300-3500 cm-1)

  • N-H stretching of the pyrazole NH (3200-3300 cm-1)

  • C=N and C=C stretching of the pyrazole ring (1550-1650 cm-1)

  • C-Cl stretching (700-800 cm-1)

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 207.66 g/mol, with characteristic fragmentation patterns including loss of the amino group and cleavage of the bond between the pyrazole and the chlorophenyl group.

Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Bond lengths and angles

  • Torsion angles between the pyrazole ring and the chlorophenyl group

  • Hydrogen bonding networks in the crystal lattice

  • Potential π-π stacking interactions

X-ray crystallography has been noted as the gold standard for resolving molecular conformation and hydrogen-bonding patterns in similar pyrazole derivatives.

Applications in Research and Development

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine has potential applications in various fields of research and development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound could serve as:

  • A lead compound for the development of antimicrobial agents

  • A starting point for anticancer drug discovery

  • A template for anti-inflammatory drug development

  • A scaffold for fragment-based drug design

The versatility of the pyrazole scaffold, combined with the specific substitution pattern of this compound, makes it an attractive candidate for medicinal chemistry exploration.

Synthetic Chemistry Applications

In synthetic chemistry, potential applications include:

  • Use as a building block for more complex heterocyclic systems

  • Employment as an intermediate in the synthesis of bioactive compounds

  • Utilization in the development of novel functional materials

Research Methodologies

Research involving this compound might employ various approaches:

Research ApproachApplicationPotential Outcome
High-throughput screeningIdentification of bioactivitiesDiscovery of novel therapeutic applications
Computational modelingPrediction of target interactionsRational design of optimized derivatives
SAR studiesOptimization of biological activityDevelopment of more potent analogues
Mechanistic investigationsUnderstanding of mode of actionElucidation of molecular mechanisms

Future Research Directions

The investigation of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine offers several promising research avenues.

Structure Optimization

Future research might focus on structural modifications to enhance biological activity:

  • Substitution of different halogens for the chlorine atom

  • Variation of the position of the methyl group

  • Functionalization of the amine group

  • Introduction of additional substituents on the pyrazole ring

Mechanism Studies

Understanding the precise mechanisms of action would benefit from:

  • Protein binding studies to identify specific targets

  • X-ray crystallography of protein-ligand complexes

  • Molecular dynamics simulations to elucidate binding modes

  • In-depth structure-activity relationship analyses

Formulation Development

For potential pharmaceutical applications, research might address:

  • Solubility enhancement strategies

  • Development of suitable formulations for various administration routes

  • Investigation of prodrug approaches

  • Exploration of targeted delivery systems

Combinatorial Applications

Exploring combinations with other bioactive compounds could reveal:

  • Synergistic antimicrobial effects

  • Enhanced anticancer activities

  • Improved anti-inflammatory properties

  • Novel therapeutic applications

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